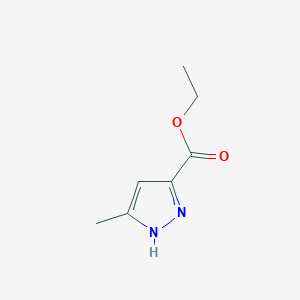
2-Amino-3-metilfenol
Descripción general
Descripción
2-Amino-3-methylphenol, also known as 2-amino-1-methyl-6-phenol, is a phenolic amine that is widely used in the scientific research field. It is a white crystalline solid with a molecular weight of 135.16 g/mol and a melting point of 180-182°C. It has a strong alkaline taste and is slightly soluble in water. 2-Amino-3-methylphenol has a variety of uses, including being used as a reagent in organic synthesis, and as a catalyst for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Síntesis Química
2-Amino-3-metilfenol se utiliza en la preparación de ligandos de base de Schiff . Las bases de Schiff son compuestos versátiles que se utilizan ampliamente en la síntesis orgánica debido a su reactividad hacia los ácidos, las bases y los electrófilos.
Aplicaciones Biológicas
Este compuesto se forma incubando células de la cepa E. coli JS996 inducidas con isopropil-β-D-tiogalactopiranósido con varios compuestos nitroaromáticos . Esto sugiere que podría tener aplicaciones potenciales en microbiología e ingeniería genética.
Herramienta de Protección para el Aceptor de Michael
En un estudio publicado en el Journal of Antibiotics, se identificó el this compound como una herramienta de protección eficaz para el aceptor de Michael . El aceptor de Michael es un compuesto carbonílico α, β-insaturado altamente reactivo y bioactivo. Las reacciones no selectivas de los grupos carbonílicos α, β-insaturados con biomoléculas pueden conducir a posibles efectos secundarios. Para superar este problema, se pueden utilizar grupos de enmascaramiento para proteger los grupos carbonílicos α, β-insaturados reactivos y mejorar la selectividad de los aceptores de Michael .
Investigación Farmacéutica
El mismo estudio también indicó que la presacarotriolita X (preSTL-X, 3), obtenida por la liberación del grupo o-aminofenol en la C-7 de 2 a través de una reacción retro-aza-Michael, fue responsable de la citotoxicidad . Esto sugiere que this compound podría utilizarse en el desarrollo de nuevos fármacos, particularmente en la investigación del cáncer.
Safety and Hazards
2-Amino-3-methylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers retrieved include a study on the crystal structure prediction of aminols , which provides insights into the supramolecular chemistry of aminophenols . Another paper discusses the synthesis of phenols , which could be relevant to the synthesis of 2-Amino-3-methylphenol .
Mecanismo De Acción
Target of Action
It is known that aminophenols, the class of compounds to which 2-amino-3-methylphenol belongs, often interact with various enzymes and receptors in the body .
Mode of Action
It is known that aminophenols can interact with their targets through hydrogen bonding and other intermolecular forces . These interactions can lead to changes in the conformation and activity of the target molecules.
Biochemical Pathways
Aminophenols are known to be involved in various biochemical reactions, including redox reactions and the formation of schiff base ligands .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP3A4, an enzyme involved in drug metabolism .
Result of Action
It is known that aminophenols can have various effects at the molecular and cellular levels, depending on their specific targets and the context of their action .
Análisis Bioquímico
Biochemical Properties
It is known that it is an aminophenol, which suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It has been shown to have an inhibitory effect on the proliferation of human liver cancer HepG2 cells . This suggests that 2-Amino-3-methylphenol may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it can inhibit the activity of the human cancer cellular 20S proteasome . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it is an aminophenol, which suggests that it may have certain stability and degradation characteristics
Dosage Effects in Animal Models
It is known that it can inhibit the proliferation of human liver cancer HepG2 cells , suggesting that it may have threshold effects and potentially toxic or adverse effects at high doses.
Metabolic Pathways
It is known that it is an aminophenol, which suggests that it may interact with certain enzymes or cofactors
Transport and Distribution
It is known that it is an aminophenol, which suggests that it may interact with certain transporters or binding proteins
Subcellular Localization
It is known that it is an aminophenol, which suggests that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-amino-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDLEBCVFZMHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049261 | |
| Record name | 2-Amino-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2835-97-4 | |
| Record name | 2-Amino-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4Y5YL4FTG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can microorganisms be used to produce substituted ortho-aminophenols like 2-amino-3-methylphenol?
A1: Yes, the research demonstrates the successful biosynthesis of ortho-aminophenols using engineered Escherichia coli strains []. Specifically, the study shows that E. coli strain JS996 expressing a nitroreductase gene (nfs1) from Enterobacter cloacae and a hydroxylaminobenzene mutase A gene (habA) from Pseudomonas pseudoalcaligenes JS45 can convert 2-nitrotoluene to 2-amino-3-methylphenol []. This suggests the potential for similar biocatalytic processes to produce other substituted ortho-aminophenols, opening avenues for greener and more sustainable chemical synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)





![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)
